Isoamyl acetate

Catalog No.
S577776
CAS No.
123-92-2
M.F
C7H14O2
CH3COO(CH2)2CH(CH3)2
CH3COO(CH2)2CH(CH3)2
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoamyl acetate

CAS Number

123-92-2

Product Name

Isoamyl acetate

IUPAC Name

3-methylbutyl acetate

Molecular Formula

C7H14O2
CH3COO(CH2)2CH(CH3)2
CH3COO(CH2)2CH(CH3)2
C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-6(2)4-5-9-7(3)8/h6H,4-5H2,1-3H3

InChI Key

MLFHJEHSLIIPHL-UHFFFAOYSA-N

SMILES

CC(C)CCOC(=O)C

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)
0.02 M
2 mg/mL at 25 °C
In water, 2000 mg/L at 25 °C
Soluble in 400 parts water ... Solubility of water in isoamyl acetate (25 °C) 1.6% by volume.
Miscible with alcohol, ether, ethyl acetate, amyl alcohol.
1:3 in 60% alcohol; miscible with most fixed oils
Solubility in water, g/100ml at 20 °C: 0.2
Soluble in ether, ethyl acetate and most fixed oils, slightly soluble in water, insoluble in glycerol and propylene glycol
1ml in 3ml 60% ethanol (in ethanol)
0.3%

Synonyms

3-Methyl-1-butanol Acetate; Isoamyl Ester Acetic Acid; Isopentyl Alcohol Acetate; 3-Methyl-1-butyl Acetate; 3-Methylbutyl Acetate; 3-Methylbutyl Ethanoate; Acetic Acid 3-Methyl-1-butyl Ester; Acetic Acid 3-Methylbutyl Ester; Acetic Acid Isopentyl Est

Canonical SMILES

CC(C)CCOC(=O)C

Application in Food Science Research:

Isoamyl acetate, with its characteristic banana-like odor, is commonly used in flavor research. Scientists utilize it to investigate aroma perception, flavor interactions, and the development of novel flavoring agents. Studies employ isoamyl acetate at varying concentrations to understand its impact on the overall flavor profile of food products and how it interacts with other flavor compounds.

For instance, one research study investigated the influence of isoamyl acetate and other esters on the flavor profile of yogurt. The findings suggested that isoamyl acetate, along with other volatile compounds, significantly affects yogurt's taste and aroma perception [].

Application in Material Science Research:

Due to its solvent properties, isoamyl acetate finds applications in polymer research. Scientists utilize it to dissolve and process various polymers, enabling studies on their properties and potential applications.

For example, research has explored the use of isoamyl acetate as a solvent for electrospinning, a technique for producing nanofibers. The findings demonstrated the effectiveness of isoamyl acetate in dissolving specific polymers and generating nanofibers with desired characteristics [].

Isoamyl acetate, also known as isopentyl acetate, is an ester with the molecular formula C₇H₁₄O₂. It is a colorless liquid characterized by a strong, pleasant odor reminiscent of bananas and pears. Isoamyl acetate is slightly soluble in water but highly soluble in most organic solvents. It occurs naturally in various fruits such as bananas, apples, and grapes, and is also produced during fermentation processes in beverages like beer and whisky . Its distinctive aroma has led to its common use in flavoring and fragrance applications.

  • Flammability: Flammable liquid with a flash point of 25 °C [].
  • Toxicity: May cause irritation to eyes, skin, and respiratory system upon inhalation or contact [].
  • Reactivity: Reacts violently with strong oxidizers, posing a fire and explosion hazard [].

The primary method for synthesizing isoamyl acetate involves the Fischer esterification reaction, where isoamyl alcohol reacts with acetic acid in the presence of an acid catalyst, typically sulfuric acid. The reaction proceeds as follows:

  • Protonation of the carboxyl group of acetic acid.
  • Nucleophilic attack by the hydroxyl group of isoamyl alcohol.
  • Proton transfer and loss of water to form isoamyl acetate.

This reaction can be summarized by the equation:

Isoamyl Alcohol+Acetic AcidH2SO4Isoamyl Acetate+Water\text{Isoamyl Alcohol}+\text{Acetic Acid}\xrightarrow{\text{H}_2\text{SO}_4}\text{Isoamyl Acetate}+\text{Water}

In addition to Fischer esterification, isoamyl acetate can also be produced through rectification of amyl acetate or other synthetic methods .

Isoamyl acetate exhibits various biological activities. It acts as a natural attractant for honey bees, released from their sting apparatus to signal alarm and attract other bees . Additionally, studies have shown that isoamyl acetate can influence the behavior of certain organisms, including its potential effects on insect attraction and repulsion.

Isoamyl acetate can be synthesized through several methods:

  • Fischer Esterification: The most common method involving the reaction between isoamyl alcohol and acetic acid using an acid catalyst.
  • Rectification: A distillation process that separates isoamyl acetate from amyl acetate or other related compounds.
  • Microbial Fermentation: Certain microorganisms can produce isoamyl acetate during fermentation processes.
  • Transesterification: This method involves the reaction of fatty acids or triglycerides with isoamyl alcohol to produce esters .

Isoamyl acetate is widely used across various industries:

  • Flavoring Agent: It imparts banana or pear flavors in foods such as candies (e.g., circus peanuts), chewing gum (e.g., Juicy Fruit), and beverages.
  • Fragrance Industry: Employed in perfumes and scented products due to its pleasant aroma.
  • Solvent: Utilized as a solvent for varnishes, oil paints, and nitrocellulose lacquers.
  • Respirator Testing: Its low toxicity makes it suitable for testing the effectiveness of gas masks and respirators .

Research on the interactions of isoamyl acetate with biological systems has shown that it can be hydrolyzed by enzymes such as pancreatin and those found in pig jejunum. Studies indicate varying degrees of hydrolysis depending on concentration levels; higher concentrations lead to more complete hydrolysis . Additionally, its interactions with other compounds have been explored for potential applications in agriculture and pest control due to its attractant properties.

Isoamyl acetate shares similarities with several other esters. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaOdor CharacteristicsPrimary Uses
Isoamyl AcetateC₇H₁₄O₂Banana/PearFlavoring agent, solvent
Ethyl AcetateC₄H₈O₂Sweet/fruitySolvent in paints and coatings
Butyl AcetateC₆H₁₄O₂FruitySolvent for lacquers
Methyl ButyrateC₅H₁₀O₂PineappleFlavoring agent
Propyl AcetateC₅H₁₂O₂FruitySolvent for coatings

Uniqueness

Isoamyl acetate is unique due to its specific fruity aroma that closely resembles bananas and pears, making it particularly valuable in food flavoring applications. Its low toxicity profile further distinguishes it from some other esters that may have more harmful effects .

Physical Description

Iso-amyl acetate is an oily liquid; colorless; banana odor. Floats and mixes with water. Flammable, irritating vapor is produced . (USCG, 1999)
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colourless liquid with a fruity, pear, banana-like odour
Colorless liquid with a banana-like odor.

Color/Form

Colorless neutral liquid

XLogP3

2

Boiling Point

288 °F at 760 mm Hg (NTP, 1992)
142.5 °C
142 °C
288°F

Flash Point

77 °F (NTP, 1992)
Flash point, closed cup: 92 °F (33 °C); open cup: 100 °F (38 °C).
25 °C closed cup
25 °C c.c.
77°F

Vapor Density

4.49 (NTP, 1992) (Relative to Air)
Relative vapor density (air = 1): 4.5
4.49

Density

0.876 at 59 °F (USCG, 1999)
d154 0.88
0.876 at 15 °C/4 °C
Relative density (water = 1): 0.87
0.868-0.878
0.876 at 59°F
0.87

LogP

2.25 (LogP)
2.25
log Kow = 2.25
2.13

Odor

Pear-like odor
Fruity, banana, sweet, fragrant, powerful odor
At room temperature, the low molecular- weight ester isoamyl acetate (IAA)... is a liquid with an intense, but pleasant banana-like odor.
Sweet fruity smell

Melting Point

-109.3 °F (NTP, 1992)
-78.5 °C
-78.5°C
-79 °C
-109°F

UNII

Z135787824

GHS Hazard Statements

Aggregated GHS information provided by 2810 companies from 19 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 2810 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 2809 of 2810 companies with hazard statement code(s):;
H226 (99.96%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Isoamyl acetate (banana oil) is a colorless liquid. It has a fruity banana or pear odor with a slight apple taste. It is soluble in water. Isoamyl acetate occurs naturally in several fruits and plants. USE: Isoamyl acetate is used as a pear flavor in water and syrups. It is also used as a solvent for old oil colors and lacquers. Isoamyl acetate is used as an air freshener to cover up bad odors and a warning odor. It is used as a perfume in shoe polish. Isoamyl acetate is an ingredient in nail polish. It is also used to make artificial silk, leather or pearls and is used in making photographic film, waterproof varnishes, bronzing liquids and in dyeing and finishing textiles. EXPOSURE: Workers that use or produce isoamyl acetate may breathe in vapors or have direct skin contact. The general population may be exposed when eating foods or drinking beverages containing isoamyl acetate and by breathing vapors or having direct skin contact when using consumer products containing isoamyl acetate. If isoamyl acetate is released to air, it will be broken down by reaction with other chemicals. It will not be broken down by sunlight. If released to water or soil, is not expected to bind to soil particles or suspended particles. Isoamyl acetate is expected to move through soil. Isoamyl acetate is expected to move into air from wet soils or water surfaces. Isoamyl acetate is expected to be broken down by microorganisms and may not build up in tissues of aquatic organisms. RISK: No data on health risks of isoamyl acetate in humans were found. Respiratory irritation, eye irritation, headache and fatigue have been reported in workers exposed to similar compounds, including pentyl acetate and amyl acetate. Loss of consciousness may occur at high vapor exposures. Eyes, skin and respiratory tract irritation have been reported in laboratory animals exposed to isoamyl acetate. Loss of consciousness, weakness, weight loss, and loss of appetite occurred in laboratory animals exposed to very high levels of isoamyl acetate vapors. The potential for isoamyl acetate to cause infertility, abortion, or birth defects has not been examined in laboratory animals. The potential for isoamyl acetate to cause cancer has not been examined in laboratory animals. The potential for isoamyl acetate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

4 mm Hg at 68 °F ; 5 mm Hg at 74.7° F; 760 mm Hg at 288° F (NTP, 1992)
5.60 mmHg
5.6 mm Hg at 25 °C /from experimentally derived coefficients/
Vapor pressure, kPa at 20 °C:
4 mmHg

Pictograms

Flammable

Flammable

Other CAS

123-92-2

Wikipedia

Isoamyl acetate

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree
Cosmetics -> Solvent

Methods of Manufacturing

Usually prepared by esterification of commercial isoamyl alcohol with acetic acid.
Rectification of commercial amyl acetate.

General Manufacturing Information

Oil and gas drilling, extraction, and support activities
Soap, cleaning compound, and toilet preparation manufacturing
1-Butanol, 3-methyl-, 1-acetate: ACTIVE
The technical product is also known as pear oil or banana oil.
In commercial practice, amyl invariably means isoamyl.

Analytic Laboratory Methods

Method: NIOSH 1450, Issue 3; Procedure: gas chromatography with flame ionization detector; Analyte: isoamyl acetate; Matrix: air; Detection Limit: 0.9 ug/sample.
Method: OSHA 07; Procedure: gas chromatography with flame ionization detector; Analyte: isoamyl acetate; Matrix: air; Detection Limit: not provided.
A gas chromatographic method for the analysis of isoamyl acetate, consists of a stainless steel column, 3 m x 3 mm ID, packed with Chromosorb WHP (100/120 mesh) coated with 5% FFAP, with hydrogen-air flame ionization detection, and nitrogen or helium as the carrier gas at a flow rate of 30 mL/min, is a NIOSH approved method. A sample injection volume of 5 uL is suggested, the column temperature is 90 °C, the injection temperature is 200-225 °C, and the detection temperature is 250-300 °C. This method has a estimated detection limit of 0.02 mg/sample, and a relative standard deviation of 0.010, over a working range of 2.6 to 10 mg/sample.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.
Close tightly, and store in detached warehouse under full fire prevention control.

Dates

Modify: 2023-08-15

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